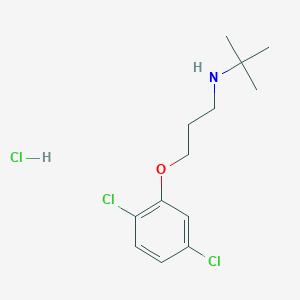
N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride is a chemical compound commonly known as propranolol. It belongs to the class of drugs called beta-blockers and is used to treat various conditions such as high blood pressure, angina, and irregular heartbeats. Propranolol works by blocking the effects of adrenaline and other stress hormones on the heart and blood vessels, thereby reducing heart rate and blood pressure.
作用机制
Propranolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the effects of adrenaline and other stress hormones. This leads to a decrease in heart rate, blood pressure, and oxygen demand by the heart. It also reduces the risk of arrhythmias and improves blood flow to the heart.
Biochemical and Physiological Effects
Propranolol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the body's "fight or flight" response. It also reduces the release of renin, a hormone that regulates blood pressure. Propranolol has been found to improve the oxygen supply to the heart and reduce the risk of heart failure.
实验室实验的优点和局限性
Propranolol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-established safety profile and can be administered orally or intravenously. However, propranolol has limitations in lab experiments. It has a short half-life and can be rapidly metabolized by the liver, which can affect its efficacy. It also has non-specific effects on other beta-adrenergic receptors, which can lead to unwanted side effects.
未来方向
Propranolol has several potential future directions for research. It has been found to be effective in the treatment of post-traumatic stress disorder (PTSD) and may have potential in the treatment of other anxiety disorders. It has also been found to have anti-tumor effects in some types of cancer and may have potential as an anti-cancer drug. Research is also ongoing to investigate the use of propranolol in the treatment of chronic pain and as a neuroprotective agent in traumatic brain injury.
In conclusion, N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride, or propranolol, is a widely used beta-blocker with several therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions make it an important compound for scientific research.
合成方法
Propranolol is synthesized by the reaction of 2,5-dichlorophenol with propylene oxide to form 3-(2,5-dichlorophenoxy)-1-propanol, which is then converted to the corresponding amine using tert-butylamine. The final product is obtained by reacting the amine with hydrochloric acid.
科学研究应用
Propranolol has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of hypertension, angina, and arrhythmias. It is also used in the management of migraine headaches, anxiety disorders, and stage fright.
属性
IUPAC Name |
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO.ClH/c1-13(2,3)16-7-4-8-17-12-9-10(14)5-6-11(12)15;/h5-6,9,16H,4,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPKNNTVIAZKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide](/img/structure/B5039442.png)
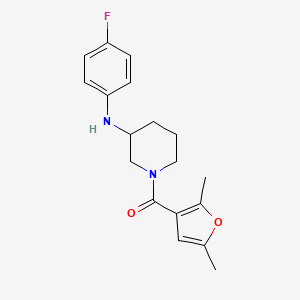
![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![N-(2-furylmethyl)-2-{3-[3-(2-methyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5039459.png)
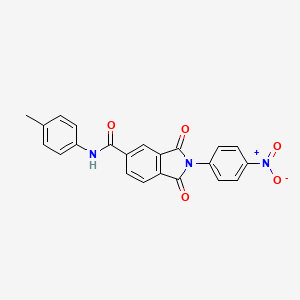
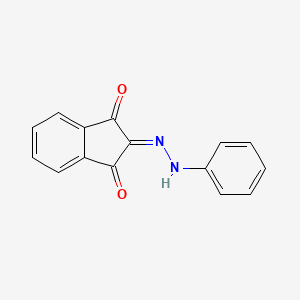
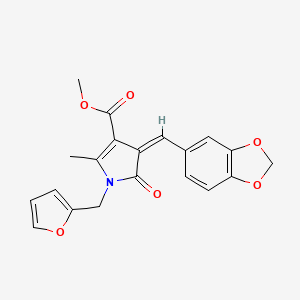
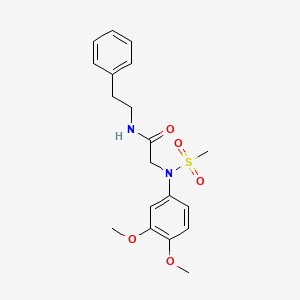
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)
![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)
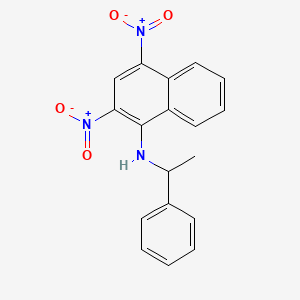
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)
![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)